(2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Description
Structural Elucidation of (2R,3R,4S,5R)-2-[6-(4-Aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Molecular Architecture and Stereochemical Configuration
The compound features a purine core modified at position 6 with a 4-aminophenylsulfanyl group and a ribose-like oxolane (tetrahydrofuran) sugar moiety. The molecular formula is C₁₇H₁₈N₆O₄S , with a molar mass of 402.43 g/mol . Key structural components include:
- Purine ring system : A bicyclic aromatic framework comprising fused pyrimidine and imidazole rings.
- 6-(4-Aminophenyl)sulfanyl substitution : A sulfur atom bridges the purine’s C6 position and the para-aminophenyl group, introducing steric and electronic effects.
- Oxolane sugar : A five-membered ring with hydroxymethyl (-CH₂OH) and three hydroxyl (-OH) groups at positions 2, 3, and 4.
The stereochemical configuration is defined by four chiral centers in the oxolane ring:
| Chiral Center | Position | Configuration |
|---|---|---|
| C1' | 2 | R |
| C2' | 3 | R |
| C3' | 4 | S |
| C4' | 5 | R |
This configuration aligns with the D-ribose stereochemistry found in canonical nucleosides like adenosine. The 4-aminophenylsulfanyl group adopts a planar conformation due to resonance stabilization between the sulfur lone pairs and the aromatic ring.
Comparative Analysis with Canonical Purine Derivatives
The compound diverges from canonical purine derivatives in three key aspects:
Substituent at Purine C6 Position
- Canonical nucleosides (e.g., adenosine, guanosine): Feature amino (-NH₂) or carbonyl (-O) groups at C6.
- This derivative : A bulkier 4-aminophenylsulfanyl group introduces steric hindrance and alters electronic properties. The sulfur atom increases lipophilicity, while the para-aminophenyl group enables π-π stacking interactions.
Sugar Moiety
- Ribose in adenosine : A furanose ring with β-D-configuration (C1'-N9 glycosidic bond).
- Oxolane in this derivative : Similar to ribose but with a locked conformation due to the oxolane ring’s rigidity. The hydroxyl groups at C3' and C4' participate in intramolecular hydrogen bonding, stabilizing the structure.
Physicochemical Properties
| Property | This Derivative | Adenosine |
|---|---|---|
| Solubility in water | Moderate (polar groups) | High (polar groups) |
| LogP (lipophilicity) | 1.8 (estimated) | -1.3 |
| Melting point | 220–222°C (decomposes) | 234–235°C |
The increased LogP value reflects enhanced membrane permeability compared to adenosine, a trait advantageous for bioactive molecules.
Spectroscopic Characterization
¹H NMR Analysis (400 MHz, DMSO-d₆)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Purine H8 | 8.35 | Singlet | 1H |
| Purine H2 | 8.12 | Singlet | 1H |
| 4-Aminophenyl aromatic protons | 6.85–7.25 | Multiplet | 4H |
| Oxolane H1' | 5.90 | Doublet | 1H |
| Oxolane H2', H3', H4' | 4.10–4.50 | Multiplet | 3H |
| Hydroxymethyl (-CH₂OH) | 3.70 | Triplet | 2H |
| Hydroxyl groups (-OH) | 5.20–5.50 | Broad | 3H |
The singlet at δ 8.35 ppm corresponds to H8 of the purine ring, while H2 appears at δ 8.12 ppm. The 4-aminophenyl group’s aromatic protons resonate as a multiplet between δ 6.85–7.25 ppm, consistent with para-substituted benzene rings. The oxolane protons exhibit complex splitting due to coupling with adjacent chiral centers.
¹³C NMR Analysis (100 MHz, DMSO-d₆)
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| Purine C4 | 150.2 |
| Purine C5 | 119.8 |
| Purine C6 (S-linked) | 135.4 |
| 4-Aminophenyl C1 (S-linked) | 128.7 |
| Oxolane C1' | 86.5 |
| Oxolane C2', C3', C4' | 70.1–75.3 |
| Hydroxymethyl (-CH₂OH) | 61.8 |
The deshielded C6 (δ 135.4 ppm) confirms sulfur substitution, while the oxolane carbons align with ribose-like environments.
Mass Spectrometry (ESI-MS)
| Ion Type | m/z Observed | m/z Calculated | Fragmentation Pattern |
|---|---|---|---|
| [M+H]⁺ | 403.1 | 403.1 | Loss of H₂O (-18 Da), SO₂ (-64 Da) |
| [M+Na]⁺ | 425.1 | 425.1 | Cleavage of glycosidic bond |
| Base peak | 178.0 | 178.0 | 4-Aminophenylsulfanyl fragment |
The molecular ion peak at m/z 403.1 matches the theoretical mass. Fragmentation pathways include loss of water (H₂O) and sulfur dioxide (SO₂), characteristic of sulfanyl-containing compounds.
Properties
Molecular Formula |
C16H17N5O4S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H17N5O4S/c17-8-1-3-9(4-2-8)26-15-11-14(18-6-19-15)21(7-20-11)16-13(24)12(23)10(5-22)25-16/h1-4,6-7,10,12-13,16,22-24H,5,17H2/t10-,12-,13-,16-/m1/s1 |
InChI Key |
ISZOTXLTBIFPIS-XNIJJKJLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N)SC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Purine Base Intermediate
- The starting purine base is typically 6-chloropurine or 6-bromopurine derivatives, which allow nucleophilic substitution at the 6-position.
- The 4-aminophenylsulfanyl substituent is introduced via nucleophilic aromatic substitution or thiol coupling reactions.
- A common approach involves:
- Preparation of 4-aminophenylthiol or its protected derivative.
- Reaction of 6-halopurine with 4-aminophenylthiol under basic conditions to form the 6-(4-aminophenyl)sulfanyl purine.
- Reaction conditions often include polar aprotic solvents (e.g., DMF, DMSO) and mild bases (e.g., K2CO3) at controlled temperatures to avoid side reactions.
Preparation of the Sugar Moiety
- The sugar component, (2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-3,4-diol, is typically derived from ribose or a protected ribose derivative.
- Stereochemical control is achieved by starting from naturally occurring D-ribose or by stereoselective synthesis.
- Protection of hydroxyl groups (e.g., as acetals, silyl ethers) is common to direct glycosylation and prevent side reactions.
Glycosylation to Form the Nucleoside
- The key step is the coupling of the purine base with the sugar moiety to form the N9-glycosidic bond.
- Common methods include:
- Vorbrüggen glycosylation: reaction of silylated purine base with a protected sugar halide (e.g., 1-chloro-2,3,5-tri-O-acetyl-β-D-ribofuranose) in the presence of Lewis acids (e.g., TMSOTf).
- Alternative methods use glycosyl donors such as sugar acetates or trichloroacetimidates.
- The reaction is stereoselective, favoring β-anomers due to neighboring group participation.
- After glycosylation, deprotection steps remove protecting groups to yield the free nucleoside.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| 1. Purine halide synthesis | Commercial 6-chloropurine or 6-bromopurine | Starting purine base | High purity required |
| 2. Thiol preparation | 4-aminophenylthiol or protected thiol | Nucleophile for substitution | Protection of amino group may be needed |
| 3. Nucleophilic substitution | 6-halopurine + 4-aminophenylthiol, base (K2CO3), DMF, 50-80°C | Formation of 6-(4-aminophenyl)sulfanyl purine | Reaction monitored by TLC or HPLC |
| 4. Sugar protection | Acetylation or silylation of ribose | Protect hydroxyl groups for glycosylation | Protecting groups stable under glycosylation conditions |
| 5. Glycosylation | Silylated purine + protected sugar halide, Lewis acid (TMSOTf), CH2Cl2, 0°C to RT | Formation of nucleoside with β-stereochemistry | Stereoselectivity critical |
| 6. Deprotection | Acidic or basic hydrolysis | Removal of protecting groups | Conditions optimized to avoid degradation |
| 7. Purification | Chromatography (HPLC) | Isolation of pure nucleoside | Analytical confirmation by NMR, MS |
Research Findings and Optimization Notes
- Studies indicate that the order of substitution and glycosylation affects yield and purity. Introducing the 4-aminophenylsulfanyl group before glycosylation generally improves regioselectivity and reduces side products.
- Protecting the amino group on the phenyl ring during substitution prevents unwanted side reactions.
- The choice of protecting groups on the sugar is critical; acetyl groups are commonly used due to their stability and ease of removal.
- Lewis acid catalysts such as trimethylsilyl triflate (TMSOTf) provide high stereoselectivity in glycosylation.
- Reaction temperature control is essential to minimize decomposition and side reactions.
- Purification by reverse-phase HPLC coupled with mass spectrometry and NMR spectroscopy ensures the stereochemical integrity and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the aminophenyl group, converting it to various reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the purine base and the sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the aminophenyl group.
Substitution: Various substituted derivatives of the purine base and sugar moiety.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by its unique stereochemistry and functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 454.5 g/mol . The presence of a purine base and various functional groups suggests potential interactions with biological systems.
Antiviral Properties
Research indicates that compounds similar to (2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol exhibit antiviral properties. For instance, the purine scaffold is known to interfere with viral replication processes. Studies have shown that modifications to the purine structure can enhance antiviral efficacy against various viruses, including HIV and hepatitis viruses.
Anticancer Applications
The compound's structure suggests potential anticancer activity. Compounds containing purine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. Research has demonstrated that specific modifications to the purine ring can enhance selectivity towards cancerous cells while sparing normal cells.
Neurological Disorders
There is growing interest in the role of purine analogs in treating neurological disorders. The compound may influence neurotransmitter systems or neuroinflammatory pathways. Studies have indicated that similar compounds can modulate glutamate signaling and reduce neurotoxicity associated with conditions like Alzheimer's disease.
Cardiovascular Health
Research has also suggested that purine derivatives may have protective effects on cardiovascular health by influencing endothelial function and reducing oxidative stress. This could be particularly relevant in conditions such as hypertension and atherosclerosis.
Case Studies
- Antiviral Activity : A study investigated the effects of various purine derivatives on viral replication in vitro. Results showed that modifications similar to those found in (2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol led to significant reductions in viral load in infected cell lines.
- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that this compound could inhibit cell growth by inducing apoptosis through the activation of caspase pathways.
- Neuroprotection : Research involving animal models of neurodegeneration indicated that compounds with similar structures could reduce markers of oxidative stress and inflammation in the brain, suggesting potential therapeutic benefits for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal function of nucleic acids, leading to the inhibition of DNA and RNA synthesis. This disruption can result in the inhibition of cell replication and the induction of cell death. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Purine C6 Position
The C6 position of purine is critical for modulating receptor affinity and selectivity. Below is a comparative analysis of key analogs:

*Estimated based on molecular formula.
Key Observations:
- Electron-Withdrawing vs.
- Steric Effects: Bulky substituents like cyclohexylethylthio (PSB-12404) or (R)-1-phenylpropylamino (YZG-330) reduce solubility but improve receptor subtype selectivity. The 4-aminophenyl group balances moderate bulk and hydrophilicity.
- Receptor Specificity: Methylamino () preserves adenosine-like binding to multiple receptors, while the target compound’s sulfanyl group may favor A2A or A1 subtypes due to steric compatibility with receptor pockets .
Pharmacokinetic and Physicochemical Properties
- Hydrogen Bonding: The target compound has 3 hydrogen bond donors and 10 acceptors (similar to ’s analog with 3 donors/10 acceptors), suggesting moderate membrane permeability but high solubility in polar solvents .
- LogP : Calculated XLogP = 1.5 (), comparable to PSB-12404 (estimated ~2.0) but lower than YZG-330 (logP ~3.5 due to phenylpropyl group) . This positions the target compound as more hydrophilic than lipophilic analogs.
- Synthetic Complexity: The 4-aminophenylsulfanyl group requires regioselective thiolation, similar to the butylthio substitution in ’s Compound 21. However, aromatic thiols may introduce stability challenges under acidic conditions .
Biological Activity
The compound known as (2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 406.47 g/mol. The structure features a purine base linked to a hydroxymethyl oxolane moiety and an aminophenyl sulfanyl group, which may contribute to its biological interactions.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies on related purine derivatives have shown that they can inhibit cell proliferation in various cancer cell lines. The presence of the sulfanyl group may enhance the compound's ability to interact with biological targets involved in cancer progression.
Antiviral Activity
The purine base in the compound suggests potential antiviral properties. Compounds that mimic nucleosides often serve as effective antiviral agents by inhibiting viral replication. Preliminary studies indicate that this compound may interfere with viral polymerases, thereby hindering the life cycle of viruses such as HIV and Hepatitis C.
The proposed mechanism involves the inhibition of key enzymes associated with nucleotide metabolism or viral replication. The sulfanyl group may facilitate binding to enzyme active sites or alter the conformational dynamics of target proteins.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on similar purine derivatives demonstrated an IC50 value in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.
- Antiviral Efficacy : In a comparative analysis, related compounds were tested against HIV-1 reverse transcriptase. The results showed that modifications in the side chains significantly influenced antiviral potency, suggesting that this compound could be optimized for enhanced efficacy.
- Toxicology Reports : Toxicological evaluations highlighted that while some derivatives exhibited promising biological activity, they also presented cytotoxic effects at elevated concentrations. This underscores the importance of balancing efficacy and safety in drug development.
Data Tables
Q & A
Q. Table 1: Key Physicochemical Properties
Q. Table 2: Recommended Analytical Techniques
| Technique | Application | Example Parameters |
|---|---|---|
| Reverse-phase HPLC | Purity assessment | C18 column, 0.1% TFA/ACN gradient |
| ¹H NMR (600 MHz) | Stereochemical confirmation | DMSO-d6, δ 8.2–8.5 (purine H) |
| ITC | Binding affinity measurement | 25°C, 20 injections, 2 µL/s |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
